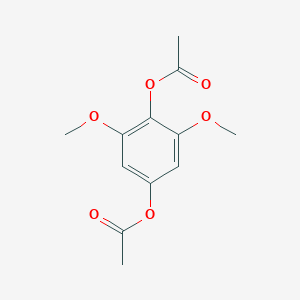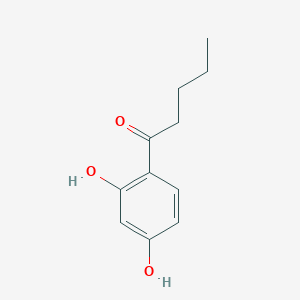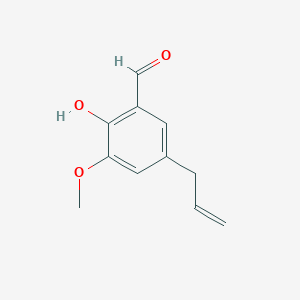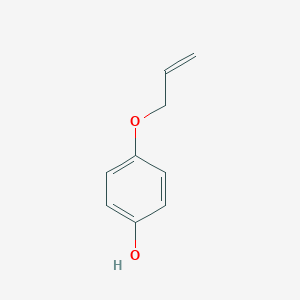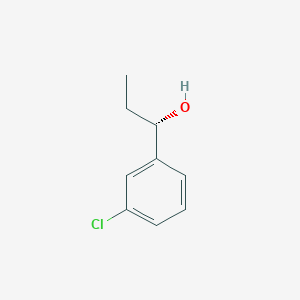![molecular formula C13H21NO2 B186393 Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- CAS No. 165377-37-7](/img/structure/B186393.png)
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-, also known as BPI or benzylpenicillin iminoether, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of penicillin, which is a group of antibiotics that are commonly used to treat bacterial infections. BPI has been found to have unique properties that make it useful in various applications, including as a tool in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- is similar to that of other penicillin derivatives. It works by inhibiting the synthesis of bacterial cell walls, which leads to cell lysis and death. Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- is effective against both gram-positive and gram-negative bacteria, although its activity against the latter is somewhat limited.
Efectos Bioquímicos Y Fisiológicos
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species in bacterial cells, which can lead to oxidative stress and cell death. Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has also been found to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- in lab experiments is its broad-spectrum activity against bacterial strains. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized tool for scientific research. However, Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has some limitations, including its instability in aqueous solutions and its limited activity against gram-negative bacteria.
Direcciones Futuras
There are several future directions for research on Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-. One area of interest is the development of new derivatives with improved activity against gram-negative bacteria. Another area of research is the use of Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- as a tool for studying the interactions between bacteria and host cells, particularly in the context of infectious diseases. Additionally, Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- may have potential applications in the development of new antibiotics and immunomodulatory agents.
Aplicaciones Científicas De Investigación
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action of antibiotics. It has been found to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has also been used as a probe for studying the structure and function of bacterial cell walls.
Propiedades
Número CAS |
165377-37-7 |
|---|---|
Nombre del producto |
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- |
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(3-phenylpropyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2 |
Clave InChI |
VDVWWRRBJNNKQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN(CCO)CCO |
SMILES canónico |
C1=CC=C(C=C1)CCCN(CCO)CCO |
Sinónimos |
2,2'-(3-phenylpropylazanediyl)diethanol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

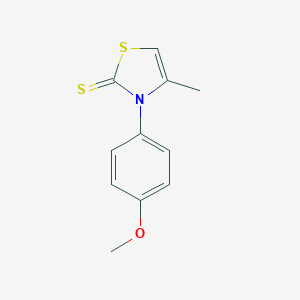
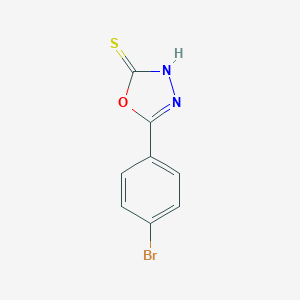
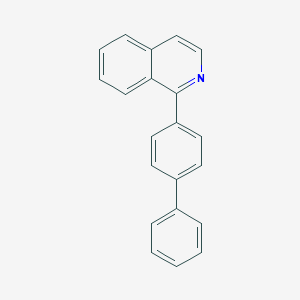
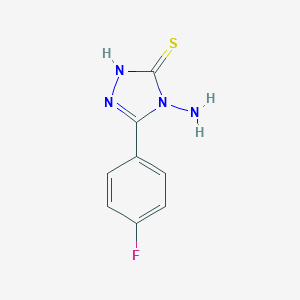
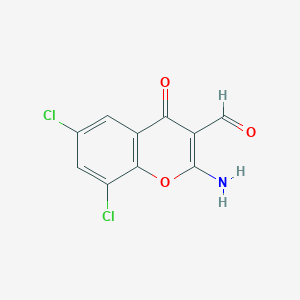
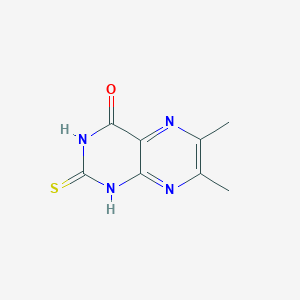
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
